Target Engagement Specificity: VEGFA Inhibition vs. Multi-Kinase VEGFR-2 Inhibitors
The compound is annotated in the Therapeutic Target Database as a direct inhibitor of Vascular Endothelial Growth Factor A (VEGFA), the ligand itself, rather than the more commonly targeted VEGFR-2 tyrosine kinase domain [1]. This distinguishes it from the majority of pyrimidine-based angiogenesis inhibitors (e.g., pazopanib, axitinib, tivozanib) that act at the intracellular kinase domain of VEGFR-2 [2]. Ligand-level inhibition of VEGFA, if confirmed, could offer a differentiated resistance profile, as it would not be susceptible to gatekeeper mutations in the kinase domain that compromise ATP-competitive type I/II inhibitors. Quantitative selectivity data (fold-selectivity over VEGFR-1, VEGFR-3, PDGFR, FGFR) are not publicly available for this specific compound, and this limitation must be acknowledged when interpreting target engagement claims.
| Evidence Dimension | Target engagement mechanism (VEGFA ligand vs. VEGFR-2 kinase domain) |
|---|---|
| Target Compound Data | VEGFA inhibitor (TTD annotation; quantitative IC50/Ki not publicly available) |
| Comparator Or Baseline | Pazopanib: VEGFR-2 IC50 ≈ 30 nM; Sorafenib: VEGFR-2 IC50 ≈ 90 nM (literature consensus, not head-to-head with target compound) |
| Quantified Difference | Not quantifiable due to absence of published IC50 for target compound; mechanism-level difference (ligand inhibition vs. kinase inhibition) is structural/annotation-based |
| Conditions | TTD target annotation derived from patent US20160096837 and review PMID 28621580; comparator values from published biochemical kinase assays |
Why This Matters
For procurement decisions, the VEGFA ligand-targeting mechanism implies a different resistance and selectivity profile compared to ATP-competitive VEGFR-2 kinase inhibitors, which is critical when selecting tool compounds for angiogenesis or fibrosis models where kinase-domain mutations or pathway bypass may confound results.
- [1] DrugMap / IDRBLab. Pyrimidine derivative 6 (TTD ID: D0V7OF). Target: VEGFA (VEGFA_HUMAN) – Inhibitor. Available at: https://drugmap.idrblab.net/data/drug/details/DMBAHYO View Source
- [2] Peng F-W, et al. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012–2016). Expert Opinion on Therapeutic Patents, 2017; 27(9): 987–1004. DOI: 10.1080/13543776.2017.1344215. PMID: 28621580. View Source
